tBID

Catalog No.
S007366
CAS No.
M.F
C11H3Br4N3O2
M. Wt
528.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBID

Product Name

tBID

IUPAC Name

4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione

Molecular Formula

C11H3Br4N3O2

Molecular Weight

528.78 g/mol

InChI

InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17)

InChI Key

ZQXVUBDNHQEMGO-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br

Canonical SMILES

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br

Description

tBID is a selective inhibitor of homeodomain–interacting protein kinase 2 (HIPK2) with an IC50 of  0.33 µM.

Truncated Bid, commonly referred to as tBID, is a pro-apoptotic protein that plays a crucial role in the regulation of apoptosis, particularly in the context of mitochondrial signaling. It is derived from the full-length Bid protein, which is cleaved by caspase-8 in response to death receptor signaling. The resulting tBID fragment translocates to the outer mitochondrial membrane, where it exerts its pro-apoptotic effects. Structurally, tBID consists of a BH3 domain that is essential for its interaction with other Bcl-2 family proteins, facilitating the release of cytochrome c from mitochondria and initiating the apoptotic cascade .

  • Caspase Cleavage: The activation of tBID begins with the cleavage of full-length Bid by caspase-8, which occurs upon engagement of death receptors such as Fas or tumor necrosis factor receptor 1 (TNFR1) on the cell surface .
  • Mitochondrial Translocation: Once activated, tBID translocates to the mitochondria where it interacts with pro-apoptotic proteins like BAX and BAK, promoting their oligomerization and leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release .
  • Oligomerization: tBID acts as a membrane-targeted death ligand that induces oligomerization of BAK, which is crucial for cytochrome c release and apoptosis .

The biological activity of tBID is primarily associated with its role in apoptosis. Upon translocation to the mitochondria, tBID promotes:

  • Cytochrome c Release: tBID facilitates the release of cytochrome c from mitochondria into the cytosol, triggering downstream apoptotic signaling pathways .
  • Interaction with BAX and BAK: tBID interacts with BAX and BAK, leading to their activation and formation of pores in the mitochondrial membrane, which is essential for apoptosis .
  • Regulation of Anti-apoptotic Proteins: By binding to anti-apoptotic members of the Bcl-2 family (such as Bcl-X_L), tBID can sequester these proteins away from their pro-apoptotic counterparts, further tipping the balance towards cell death .

tBID can be synthesized through various methods:

  • Recombinant DNA Technology: The most common method involves expressing the full-length Bid protein in bacterial systems (e.g., E. coli), followed by cleavage using specific proteases (like caspase-8) to generate tBID. This process often includes purification steps such as affinity chromatography .
  • Chemical Synthesis: Although less common for larger proteins like tBID, peptide synthesis techniques can be employed to create specific fragments that mimic tBID's structure for research purposes.

tBID has several important applications in research and potential therapeutic contexts:

  • Cancer Research: Due to its role in apoptosis, tBID is studied extensively in cancer biology. Understanding its mechanisms can lead to novel cancer therapies aimed at restoring apoptotic pathways in tumor cells .
  • Drug Development: Compounds that modulate tBID activity or mimic its function are being investigated as potential treatments for diseases characterized by dysregulated apoptosis, including neurodegenerative diseases and autoimmune disorders .

Studies investigating the interactions of tBID focus on its binding affinities and functional consequences:

  • Binding Studies: Research has shown that tBID has a significantly higher binding affinity for anti-apoptotic proteins compared to its full-length counterpart. This enhanced interaction is crucial for its role in promoting apoptosis .
  • Membrane Interactions: The interaction of tBID with lipid membranes has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies reveal that tBID adopts specific conformations upon membrane association that are vital for its biological function .

tBID shares structural and functional similarities with several other members of the Bcl-2 family. Key compounds include:

CompoundDescriptionUnique Features
Full-length BidPrecursor to tBID; functions as an anti-apoptotic protein until cleavedContains additional domains not present in tBID
BAXPro-apoptotic protein that promotes MOMPDirectly forms pores in the mitochondrial membrane
BAKSimilar to BAX; essential for cytochrome c releaseForms oligomers upon activation
Bcl-X_LAnti-apoptotic protein that inhibits apoptosisSequesters pro-apoptotic proteins like tBID

tBID is unique due to its specific role as a cleaved product that directly facilitates apoptosis through mitochondrial interactions while also being a critical link between extrinsic and intrinsic apoptotic pathways .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

528.69178 g/mol

Monoisotopic Mass

524.69588 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-02-18
[1]. Cozza G, et al. Synthesis and properties of a selective inhibitor of homeodomain-interacting protein kinase 2 (HIPK2). PLoS One. 2014 Feb 24;9(2):e89176.

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